molecular formula C16H16O4S B496106 1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one CAS No. 290332-38-6

1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No.: B496106
CAS No.: 290332-38-6
M. Wt: 304.4g/mol
InChI Key: HHSILLUWBYCFJF-VOTSOKGWSA-N
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Description

1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a synthetic heteroaryl chalcone of high research interest, particularly in material science and medicinal chemistry . This compound crystallizes in a non-centrosymmetric orthorhombic space group (Pna2₁), a critical characteristic that makes it a candidate for second-order non-linear optical (NLO) applications . The molecule exists in an E-configuration about the propenone double bond and features a slightly twisted structure, with a dihedral angle of 12.18° between the thiophene and trimethoxyphenyl rings . Its synthesis is achieved via a classic Claisen-Schmidt aldol condensation between 3,4,5-trimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base . Beyond its material science applications, chalcone derivatives are extensively investigated for their diverse pharmacological properties, which include serving as biogenic precursors to flavonoids and exhibiting analgesic, anti-inflammatory, antibacterial, and antimycotic activities in preliminary research . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-1-thiophen-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c1-18-13-9-11(10-14(19-2)16(13)20-3)6-7-12(17)15-5-4-8-21-15/h4-10H,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSILLUWBYCFJF-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylthiophene and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated ketone to the corresponding alcohol or alkane.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has shown that chalcone derivatives, including 1-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, possess significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, Dimmock et al. (1999) highlighted the antibacterial and antifungal properties of chalcones, suggesting their potential as therapeutic agents against infections .

Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in several studies. It has been found to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing anti-inflammatory drugs. The mechanism involves the modulation of pathways related to inflammation, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Analgesic Effects
Chalcone derivatives have also been reported to exhibit analgesic effects. The ability to alleviate pain without significant side effects makes these compounds attractive for pain management strategies .

Non-linear Optical Properties

The compound has been investigated for its non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The unique arrangement of the thiophene and methoxy-substituted phenyl groups enhances its NLO response. Studies by Patil & Dharmaprakash (2008) suggest that such compounds could be used in the development of advanced optical materials .

Electroactive Materials

Research indicates that this compound can function as an electroactive material. Its capacity to undergo redox reactions makes it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells .

Synthesis and Structural Studies

The synthesis of this compound typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide. The resulting product has been characterized using various spectroscopic methods, confirming its structure and purity .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits bacterial growthDimmock et al., 1999
Anti-inflammatoryReduces inflammationGo et al., 2005
AnalgesicAlleviates painNi et al., 2004

Potential Applications in Drug Development

Given its diverse biological activities, there is significant interest in developing pharmaceuticals based on this compound. Its ability to modulate biological pathways suggests potential roles in treating infections, inflammation-related diseases, and pain management.

Mechanism of Action

The mechanism of action of 1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with the 3,4,5-trimethoxyphenyl moiety exhibit diverse biological activities, including anticancer, anti-inflammatory, and tubulin-targeting effects. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Analogous Chalcones

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Biological Activity Source/Reference
1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one R1 = 2-thienyl; R2 = 3,4,5-trimethoxy C₁₇H₁₆O₃S 300.37 g/mol Anticancer (hypothetical) Derived from
1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one R1 = 4-fluorophenyl; R2 = 3,4,5-trimethoxy C₁₈H₁₇FO₄ 316.32 g/mol Tubulin polymerization modulation
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one R1 = 4-methoxyphenyl; R2 = 3,4,5-trimethoxy C₁₉H₂₀O₅ 328.36 g/mol Antimitotic activity
(Z)-3-(4-Methoxyphenylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one R1 = 4-methoxyphenylamino; R2 = 3,4,5-trimethoxy C₁₉H₂₁NO₅ 343.14 g/mol Tubulin polymerization stimulation
1-(3-Chlorophenyl)-4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazine R1 = piperazine-linked 3-chlorophenyl; R2 = 3,4,5-trimethoxy C₂₂H₂₅ClN₂O₄ 416.90 g/mol Antipsychotic potential
(E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one R1 = 2-hydroxyphenyl; R2 = 2,4,5-trimethoxy C₁₈H₁₈O₅ 314.33 g/mol Crystallographic stability

Key Findings from Comparative Studies

Electronic Effects of Substituents: The 3,4,5-trimethoxyphenyl group enhances π-π stacking interactions with biological targets, such as tubulin or DNA, due to its electron-rich aromatic system .

Biological Activity Trends: Anticancer Activity: Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in ) show higher cytotoxicity against glioblastoma and ovarian cancers compared to methoxy-substituted derivatives. Tubulin Targeting: The (Z)-configured enaminone in exhibits potent tubulin polymerization stimulation (EC₅₀ = 1.2 µM), outperforming non-amino-substituted chalcones. Solubility and Bioavailability: Methoxy groups improve water solubility but may reduce cellular uptake due to increased polarity. Thienyl-containing compounds balance lipophilicity and solubility .

Synthetic Accessibility :

  • Chalcones with simple aryl groups (e.g., 4-methoxyphenyl) are synthesized in high yields (>85%) via Claisen-Schmidt condensation .
  • Piperazine-linked derivatives (e.g., ) require multi-step synthesis, reducing scalability but enabling CNS-targeted applications.

Notes

  • Structure-Activity Relationship (SAR) : The 3,4,5-trimethoxyphenyl group is critical for tubulin binding, while substituents at the 1-position modulate selectivity between cancer cell lines.
  • Emerging Analogs : Hybrid compounds (e.g., pyrrole-chalcone conjugates in ) show enhanced ferroptosis induction, suggesting combinatorial strategies for improved efficacy.

Biological Activity

1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, is a compound characterized by its unique structural features that include a thiophene ring and a trimethoxy-substituted phenyl group. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula: C₁₆H₁₆O₄S
  • Molecular Weight: 304.36 g/mol
  • Density: 1.195 g/cm³
  • Boiling Point: 355.2°C at 760 mmHg
  • Flash Point: 168.6°C

Anticancer Activity

Chalcones and their derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways involved in cell survival and death. In particular, studies have shown that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death in cancerous tissues .

Anti-inflammatory Properties

The compound has also demonstrated notable anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators through the suppression of nuclear factor kappa B (NF-κB) signaling pathways.

  • Case Study: A study highlighted its effectiveness in reducing inflammation in animal models of arthritis by decreasing levels of inflammatory markers such as TNF-alpha and IL-6 .

Antimicrobial Activity

The antimicrobial potential of this chalcone derivative has been evaluated against various bacterial strains. Results indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.

  • Research Findings: In vitro assays have shown that the compound inhibits bacterial growth at low concentrations, suggesting its potential as a natural antimicrobial agent .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS generation
Anti-inflammatorySuppresses NF-κB signaling
AntimicrobialInhibits growth of Gram-positive bacteria

Synthesis and Structural Analysis

The synthesis of this compound typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide. The resultant compound can be purified through recrystallization methods.

Structural Characteristics

The crystal structure analysis reveals that the compound exists in an E configuration concerning the C=C double bond. The dihedral angle between the thiophene and the phenyl rings is approximately 12.18°, indicating a slight twist that may influence its biological activity .

Q & A

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolves intramolecular interactions (e.g., C–H···O) and torsional angles. For example, the dihedral angle between thienyl and trimethoxyphenyl rings is ~15–25°, influencing π-π stacking .
  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to correlate electronic properties with reactivity .

How do researchers address contradictions in biological data across structural analogues?

Advanced Research Question
Contradictions (e.g., variable nematicidal activity with methoxy group count) are analyzed via:

  • Dose-response studies : Testing multiple concentrations (e.g., 125–1000 ppm) to identify non-linear effects .
  • Molecular docking : Simulating binding modes with targets like β-tubulin or kinases to explain potency differences. For example, 3,4,5-trimethoxy substitution may enhance affinity for colchicine-binding sites .
  • Metabolic stability assays : Assessing cytochrome P450-mediated degradation to rule out pharmacokinetic confounding factors .

What strategies are employed to improve the solubility and bioavailability of this compound?

Advanced Research Question

  • Prodrug design : Introducing hydrolyzable groups (e.g., acetylated methoxy) to enhance water solubility.
  • Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles to improve cellular uptake .
  • Co-crystallization : Using co-formers like succinic acid to modify crystallinity and dissolution rates .

How is the mechanism of action investigated for this compound in anticancer research?

Advanced Research Question
Mechanistic studies involve:

  • Flow cytometry : Detecting apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G2/M phase block in tubulin-targeting agents) .
  • Western blotting : Quantifying apoptosis markers (e.g., caspase-3 cleavage) and stress-response proteins (e.g., HSP70) .
  • Transcriptomic profiling : RNA sequencing to identify dysregulated pathways (e.g., oxidative phosphorylation, DNA repair) .

What analytical challenges arise in characterizing degradation products of this compound?

Advanced Research Question

  • LC-MS/MS : Identifies major degradation products under stress conditions (e.g., hydrolytic cleavage of the α,β-unsaturated ketone).
  • Accelerated stability studies : Exposure to heat, light, and humidity to predict shelf-life and storage requirements .

How do researchers validate target engagement in cellular models?

Advanced Research Question

  • Cellular thermal shift assay (CETSA) : Confirms binding to putative targets (e.g., tubulin) by measuring protein thermal stability shifts.
  • CRISPR/Cas9 knockout models : Silencing candidate targets (e.g., β-tubulin isoforms) to assess resistance mechanisms .

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